![molecular formula C19H20N4O4 B2997740 3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921880-67-3](/img/structure/B2997740.png)

3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

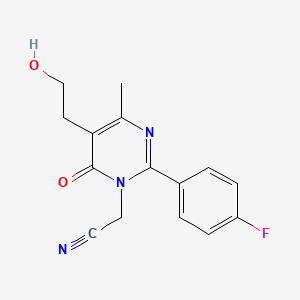

The compound “3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted with a benzyl group at the 3-position, a methyl group at the 5-position, and a morpholine-4-carbonyl group at the 7-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrimidine core would likely contribute to the rigidity of the molecule, while the benzyl and morpholine-4-carbonyl groups would add additional complexity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrolopyrimidine core might undergo reactions typical of aromatic systems, while the carbonyl group in the morpholine-4-carbonyl substituent might be involved in reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (such as the carbonyl group and the nitrogen atoms in the morpholine and pyrrolopyrimidine rings) could influence its solubility in various solvents .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Compounds : Studies have demonstrated the synthesis of various novel compounds involving derivatives of morpholine, which is structurally related to the specified chemical. For instance, the synthesis of 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione derivatives highlights the creation of new chemical entities with potential applications in various fields of chemistry and medicine (Kaynak, Özbey, & Karalı, 2013).

Crystal Structure Analysis : The crystal structure of related compounds, such as 1-methyl-7-exo-t-butylbicyclo[3.3.1]nonane-2,9-dione, provides insights into the stereochemistry of reactions involving morpholine derivatives. This information is vital for understanding the molecular interactions and designing new compounds with desired properties (Hickmott, Cox, & Sim, 1974).

Polymer and Material Science

Polyesteramide Synthesis : Research has shown the synthesis of biodegradable polyesteramides using morpholine-2,5-dione derivatives. These polymers have potential applications in biodegradable materials and medical devices, highlighting the versatility of morpholine derivatives in polymer science (Veld, Dijkstra, & Feijen, 1992).

Hydrophilicity Enhancement in Polymers : The polymerization of morpholine-2,5-dione derivatives has been used to increase the hydrophilicity of polylactides. This research is significant for developing new materials with improved properties for various applications, including biomedical applications (Wang & Feng, 1997).

Medicinal Chemistry

Anticonvulsant Properties : Studies have evaluated the anticonvulsant properties of compounds derived from pyrrolidine-2,5-dione, which is structurally related to the specified chemical. This research is crucial for developing new therapeutic agents for treating epilepsy (Rybka et al., 2017).

Anti-tumor Agents : Benzopyranylamine compounds derived from pyrrolidine and morpholine have shown potential as anti-tumor agents. This research is significant for cancer therapy and highlights the therapeutic potential of morpholine derivatives (Jurd, 1996).

Biological Activity in Pyrimidine Derivatives : The synthesis of pyrimidine linked with morpholinophenyl derivatives and their larvicidal activity demonstrate the biological relevance of these compounds in pest control and potential medicinal applications (Gorle et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the formation of hydrogen bonds with key residues in the CDK2 active site

Biochemical Pathways

By inhibiting CDK2, the compound disrupts the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK2 by this compound leads to significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .

properties

IUPAC Name |

3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-21-12-14(17(24)22-7-9-27-10-8-22)15-16(21)18(25)23(19(26)20-15)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDSXKXTSNCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)

![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)

![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2997665.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2997666.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)

![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)